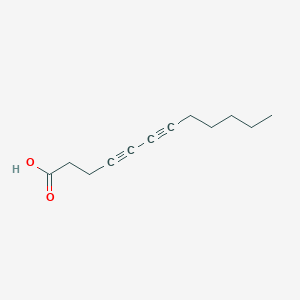
Dodeca-4,6-diynoic acid
Übersicht
Beschreibung
Dodeca-4,6-diynoic acid is a type of alkamide, which are natural products formed by connecting straight-chain, mostly unsaturated, aliphatic acids with various amines by an amide linkage . More than 300 derivatives are known from eight plant families consisting of various combinations of 200 acids with 23 amines .
Synthesis Analysis
Alkamides are derived from C18 oleic acid. The acid parts are modified either by chain elongations to C28 or by oxidative shortenings to C4 acid residues . Substrate and regiospecific desaturases and acetylenases are responsible for their characteristic patterns of unsaturation . Amine parts are derived from various amino acids by decarboxylation .Molecular Structure Analysis
The molecular structure of Dodeca-4,6-diynoic acid contains total 33 bond(s); 13 non-H bond(s), 3 multiple bond(s), 8 rotatable bond(s), 3 double bond(s), 1 carboxylic acid(s) (aliphatic), and 1 hydroxyl group(s) .Chemical Reactions Analysis
Alkamides with unsaturated acid parts are grouped into compounds with purely olefinic patterns and those with olefinic and acetylenic linkages . Position and stereochemistry of the double bonds are essential for the different qualities of the pungent taste .Physical And Chemical Properties Analysis
The molecular formula of Dodeca-4,6-diynoic acid is C16 H29 N O and its molecular weight is 251.41 .Wissenschaftliche Forschungsanwendungen
Bioavailability and Pharmacological Effects : A study by Wölkart et al. (2009) found that Dodeca-2E,4E,8E,10E/Z-tetraenoic acid isobutylamides exhibit high bioavailability after intravenous and oral doses in rats. This suggests potential for immune-modulating activities and effects on cannabinoid receptors (Wölkart et al., 2009).
Thermal Energy Storage : Research by Desgrosseilliers et al. (2013) investigated Dodecanoic acid for its melting transition and potential use in thermal energy storage, particularly in solar thermal applications (Desgrosseilliers et al., 2013).
Antimicrobial Activity : Avato et al. (1997) demonstrated that polyacetylenes from Bellis perennis essential oils, including deca-4,6-diynoic acid and deca-4,6-diynoic-1,10-dioic acid, exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria (Avato et al., 1997).
Sustainable Production of Nylon-6,12 : A study by Funk et al. (2017) showed that Candida tropicalis can produce dodecanedioic acid from low-cost plant-oil derivatives, offering a greener and more renewable production method for nylon-6,12 (Funk et al., 2017).
Pharmacological Effects of Echinacea Compounds : Raduner et al. (2007) studied the CB2-binding N-alkyl amides from Echinacea and found that undeca-2E-ene-8,10-diynoic acid isobutylamide does not form micelles, which is significant in determining their pharmacological effects (Raduner et al., 2007).
Drug-Delivery Platforms for Boron Neutron Capture Therapy : Thomas and Hawthorne (2001) discussed the potential of Dodeca(carboranyl)-substituted closomers as drug-delivery platforms for boron neutron capture therapy (BNCT), highlighting a novel application in medicinal chemistry (Thomas & Hawthorne, 2001).
Anti-Inflammatory Activity : Chen et al. (2005) discovered that new alkamides from Echinacea roots, which may include derivatives of dodeca-4,6-diynoic acid, exhibit potential anti-inflammatory activity by inhibiting macrophage activation (Chen et al., 2005).
Eigenschaften
IUPAC Name |
dodeca-4,6-diynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-5,10-11H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGJNRXCKRRARM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CC#CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50639864 | |
| Record name | Dodeca-4,6-diynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50639864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dodeca-4,6-diynoic acid | |
CAS RN |
100256-61-9 | |
| Record name | Dodeca-4,6-diynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50639864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



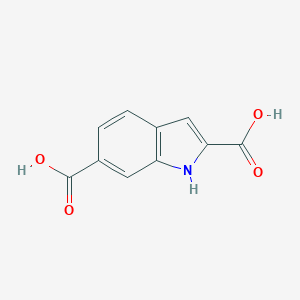
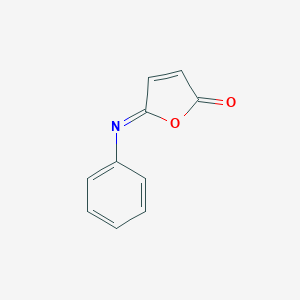
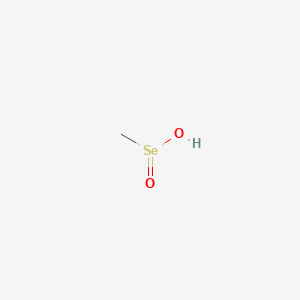
![(2-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B10752.png)
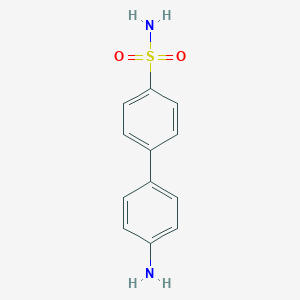
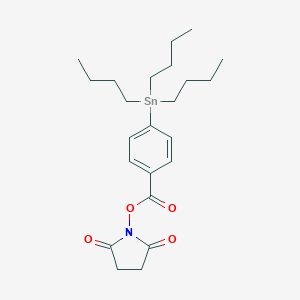
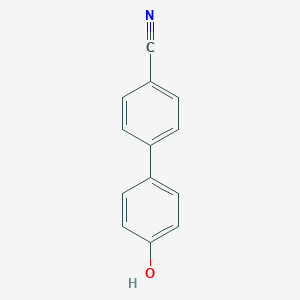
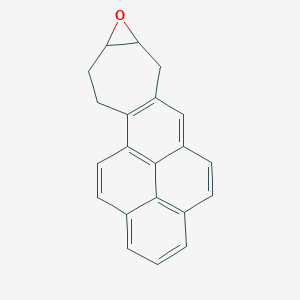
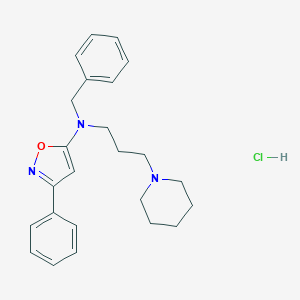
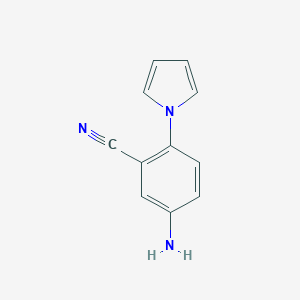
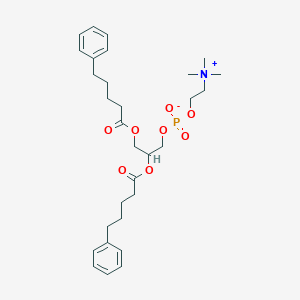
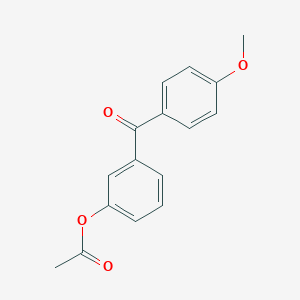
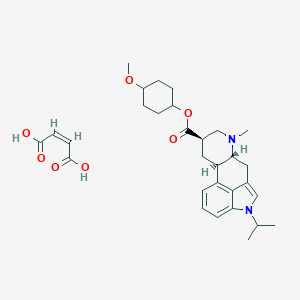
![[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane;hydrochloride](/img/structure/B10770.png)